Bisphenol A dimethacrylate

Dental Materials Genotoxicity DNA Damage

Bisphenol A dimethacrylate (BisDMA, CAS 3253-39-2) is a methacrylic monomer based on a bisphenol A core. It functions as a crosslinking agent in free-radical polymerization to form highly crosslinked poly(dimethacrylate) networks.

Molecular Formula C23H24O4
Molecular Weight 364.4 g/mol
CAS No. 3253-39-2
Cat. No. B1215637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A dimethacrylate
CAS3253-39-2
Synonyms2,2-di(4-methacryloxyphenyl)propane
Bis-DMA
bisphenol A dimethacrylate
Molecular FormulaC23H24O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C
InChIInChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3
InChIKeyQUZSUMLPWDHKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisphenol A Dimethacrylate (BisDMA, CAS 3253-39-2) Procurement Guide: A Dimethacrylate Crosslinker for Polymer Networks


Bisphenol A dimethacrylate (BisDMA, CAS 3253-39-2) is a methacrylic monomer based on a bisphenol A core. It functions as a crosslinking agent in free-radical polymerization to form highly crosslinked poly(dimethacrylate) networks . These networks are foundational to applications in dental restorative composites, adhesives, and coatings, where the monomer's structure imparts mechanical strength and chemical resistance to the final polymer .

The Pitfalls of Interchanging Dimethacrylate Monomers in Formulations


Dimethacrylate monomers used in dental and coating applications, such as BisGMA, UDMA, TEGDMA, and various BisDMA analogs, cannot be simply substituted for one another. Research demonstrates that the choice of monomer has a direct and significant impact on critical performance parameters, including polymerization kinetics, final degree of conversion, mechanical properties like flexural strength and modulus, and water sorption . Furthermore, the monomer's chemical structure governs its stability and biological activity; for example, BisDMA is distinct from BisGMA in its propensity to release bisphenol A (BPA) and exhibit estrogenic activity, a key differentiator for biocompatibility . These differences in both material performance and safety profile necessitate a product-specific evaluation for procurement.

Quantitative Performance and Safety Differentiation of Bisphenol A Dimethacrylate (BisDMA)


Genotoxicity Profile: DNA Double-Strand Break Induction Compared to Common Monomers

BisDMA induces a lower rate of DNA double-strand breaks (DSBs) in human gingival fibroblasts compared to BisGMA and glycidyl methacrylate (GMA). In a direct head-to-head comparison using a γ-H2AX focus assay, the potency for DSB induction was ranked in a concentration-dependent order .

Dental Materials Genotoxicity DNA Damage Biocompatibility

Polymerization Shrinkage Control via Crystalline Structure Formation

The inclusion of bisphenol A dimethacrylate can actively impede polymerization shrinkage through the formation of crystalline structures within the composite matrix. A study on experimental composite resins found that BisDMA, which generated crystals within the sediment, impeded shrinkage along crystal lateral faces and strongly limited shrinkage along its basal faces . This is a distinct physical mechanism for shrinkage reduction compared to monomers that rely solely on chemical structure.

Polymer Chemistry Shrinkage Control Composite Materials Material Science

Estrogenic Activity Profile Compared to BisGMA

BisDMA exhibits distinct estrogenic activity, a key differentiator from the commonly used monomer BisGMA. A systematic review notes that dental products containing BisGMA are less likely to be hydrolyzed to BPA and have less estrogenicity than those containing BisDMA . This class-level inference is supported by primary research confirming that BisDMA acts as an estrogen agonist, mediating ERα and ERβ dimerization, while other monomers like UDMA do not .

Endocrine Disruption Biocompatibility Safety Assessment Dental Materials

Optimal Use Cases for Bisphenol A Dimethacrylate (BisDMA) Based on Differential Evidence


Dental Composites Where Reduced Genotoxicity is a Priority

Given the evidence that BisDMA induces a lower rate of DNA double-strand breaks than the common base monomer BisGMA , it is a preferred candidate for formulating dental restorative materials where minimizing potential genotoxic risk to gingival tissues is a key design criterion.

Formulations Requiring a Crystallization-Based Shrinkage Control Mechanism

In the development of precision composites, particularly those for dental or micro-fabrication applications, BisDMA can be strategically employed. Its unique ability to form crystals that actively impede polymerization shrinkage provides a distinct physical method for managing dimensional stability, offering an alternative or complement to purely chemical approaches to shrinkage reduction.

Research on BPA-Leaching and Estrogenic Activity in Polymers

Due to its confirmed agonistic estrogenic activity and its structural relationship to BPA , BisDMA serves as an important model compound or positive control in research aimed at understanding and mitigating the endocrine-disrupting potential of methacrylate-based materials. It is a valuable tool for comparative safety assessments of new, potentially less active monomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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